NSC 625987

Catalog No.
S537738
CAS No.
141992-47-4
M.F
C15H13NO2S
M. Wt
271.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSC 625987

CAS Number

141992-47-4

Product Name

NSC 625987

IUPAC Name

1,4-dimethoxy-10H-acridine-9-thione

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19)

InChI Key

KFAKESMKRPNZTM-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S

Solubility

Soluble in DMSO

Synonyms

NSC 625987; NSC-625987; NSC625987; Cdk4 Inhibitor II.

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S

Isomeric SMILES

COC1=CC=C(C2=NC3=CC=CC=C3C(=C12)S)OC

Description

The exact mass of the compound 1,4-dimethoxy-10H-acridine-9-thione is 271.0667 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625987. It belongs to the ontological category of acridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NSC 625987, also known as Cdk4 Inhibitor II, is a small molecule compound with the Chemical Abstracts Service number 141992-47-4. It belongs to the thioacridone class of compounds and functions primarily as a selective inhibitor of the cyclin-dependent kinase 4/cyclin D1 complex. With an inhibitory concentration (IC50) of approximately 0.2 µM, NSC 625987 exhibits significant selectivity for Cdk4 over other cyclin-dependent kinases, including Cdk2/cyclin A and Cdk2/cyclin E, where it shows IC50 values exceeding 100 µM .

The primary chemical reaction involving NSC 625987 is its interaction with the Cdk4/cyclin D1 complex. As a reversible and potent substrate-competitive inhibitor, it binds to the active site of Cdk4, thereby preventing its phosphorylation activity on target substrates. This inhibition can lead to cell cycle arrest in cancer cells that rely on Cdk4 for progression from the G1 to S phase . The compound's structure allows it to engage in specific interactions with amino acid residues within the active site of Cdk4, which is crucial for its inhibitory action.

NSC 625987's biological activity is primarily characterized by its role in inhibiting cell proliferation in various cancer cell lines. By targeting the Cdk4/cyclin D1 complex, it disrupts normal cell cycle progression, leading to G1 phase arrest. This mechanism has been shown to be effective against several types of cancer, including breast and prostate cancers. The compound's selectivity for Cdk4 over other kinases minimizes off-target effects, making it a promising candidate for therapeutic applications in oncology .

The synthesis of NSC 625987 typically involves multi-step organic reactions starting from readily available precursors. While specific synthetic routes can vary, common methods include:

  • Formation of Thioacridone Core: This step involves the condensation of appropriate thiophenol derivatives with acridone substrates.
  • Methylation: Subsequent methylation reactions introduce methoxy groups at specific positions on the acridone ring.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing .

NSC 625987 has potential applications in cancer therapy due to its ability to inhibit cell cycle progression in tumor cells. It is primarily investigated for:

  • Cancer Treatment: Targeting tumors that are dependent on Cdk4 for growth.
  • Research Tool: Used in laboratory settings to study cell cycle dynamics and the role of cyclin-dependent kinases in cancer biology.
  • Combination Therapies: Investigated for use alongside other chemotherapeutic agents to enhance efficacy against resistant cancer types .

Interaction studies involving NSC 625987 focus on its binding affinity and selectivity towards various cyclin-dependent kinases. Research indicates that:

  • NSC 625987 exhibits over 500-fold selectivity for Cdk4 compared to Cdk2.
  • Interaction with other cellular pathways may be explored to understand potential side effects or synergistic effects when used with other inhibitors or treatments .

Several compounds share structural or functional similarities with NSC 625987. Here are a few notable examples:

Compound NameStructure TypeSelectivityIC50 (µM)
PalbociclibCyclin-dependent kinase inhibitorSelective for Cdk4~0.5
RibociclibCyclin-dependent kinase inhibitorSelective for Cdk4~0.6
AbemaciclibCyclin-dependent kinase inhibitorBroad spectrum~0.8

Uniqueness of NSC 625987

NSC 625987 is distinguished by its high selectivity for the Cdk4/cyclin D1 complex and its reversible binding mechanism, which allows for potential therapeutic applications with reduced side effects compared to broader-spectrum inhibitors like abemaciclib. Its unique thioacridone structure contributes to its specific binding properties and biological activity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

271.06669983 g/mol

Monoisotopic Mass

271.06669983 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5RCK1XO4F

Other CAS

141992-47-4

Wikipedia

Cdk4 inhibitor II

Dates

Modify: 2023-08-15
1: Lang E, Zelenak C, Eberhard M, Bissinger R, Rotte A, Ghashghaeinia M, Lupescu A, Lang F, Qadri SM. Impact of cyclin-dependent kinase CDK4 inhibition on eryptosis. Cell Physiol Biochem. 2015;37(3):1178-86. doi: 10.1159/000430241. Epub 2015 Sep 29. PubMed PMID: 26418250.

Explore Compound Types